![molecular formula C16H16ClFN2O4 B2841026 N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1795413-72-7](/img/structure/B2841026.png)
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClFN2O4 and its molecular weight is 354.76. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Structure
N,N'-bis(substituted)oxamide compounds, similar to N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide, have been studied for their structural characteristics. These compounds exhibit specific angles and inclinations in their molecular structures, contributing to the formation of a three-dimensional supramolecular structure through hydrogen bonds (Wang et al., 2016).
Potential Malaria Treatment
Research has indicated that derivatives of this compound may have applications in malaria treatment. These compounds have been identified as inhibitors of Plasmodium falciparum, a parasite responsible for malaria, and may offer alternative mechanisms of action compared to existing treatments (Krake et al., 2017).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological properties of derivatives containing the furan-2-yl component, similar to this compound, have been explored. These compounds have shown potential in the treatment of conditions like depression and anxiety, indicating their broader pharmacological relevance (Kumar et al., 2017).
Photophysical Properties
The impact of solvent polarity on the photophysical properties of chalcone derivatives, which share structural similarities with the compound , has been studied. These derivatives display significant shifts in their absorption and fluorescence characteristics depending on the solvent used, suggesting potential applications in fields like organic electronics and fluorescence microscopy (Kumari et al., 2017).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4/c1-16(23,8-11-3-2-6-24-11)9-19-14(21)15(22)20-10-4-5-13(18)12(17)7-10/h2-7,23H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDQVOCOPMSACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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